molecular formula C10H8BrNO3 B1414144 3-Bromo-2-cyano-5-methoxyphenylacetic acid CAS No. 1806852-72-1

3-Bromo-2-cyano-5-methoxyphenylacetic acid

Cat. No.: B1414144
CAS No.: 1806852-72-1
M. Wt: 270.08 g/mol
InChI Key: MRDLLMWIXBWTTF-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-methoxyphenylacetic acid is an organic compound with the molecular formula C10H8BrNO3 This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-methoxyphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-5-methoxyphenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyano-5-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Substituted phenylacetic acids
  • Oxidized derivatives such as aldehydes and carboxylic acids
  • Reduced amine derivatives

Scientific Research Applications

3-Bromo-2-cyano-5-methoxyphenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-methoxyphenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the cyano and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Bromo-2-cyano-4-methoxyphenylacetic acid
  • 3-Bromo-2-cyano-5-ethoxyphenylacetic acid
  • 3-Bromo-2-cyano-5-methoxybenzoic acid

Comparison: Compared to its analogs, 3-Bromo-2-cyano-5-methoxyphenylacetic acid is unique due to the specific positioning of the bromine, cyano, and methoxy groups, which can significantly affect its chemical reactivity and biological activity. The methoxy group at the 5-position, in particular, may enhance its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(3-bromo-2-cyano-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-7-2-6(3-10(13)14)8(5-12)9(11)4-7/h2,4H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLLMWIXBWTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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